6-Ethylthio-2,2'-bipyridine

説明

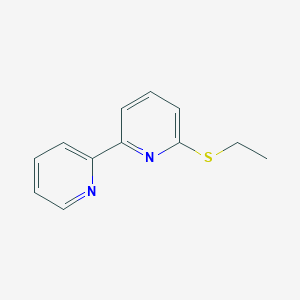

6-Ethylthio-2,2'-bipyridine is a substituted 2,2'-bipyridine derivative characterized by an ethylthio (-SCH₂CH₃) functional group at the 6-position of one pyridine ring. This modification significantly influences its electronic properties, solubility, and coordination behavior. The compound serves as a versatile precursor in organometallic synthesis, particularly in the preparation of sulfoxide intermediates. For instance, oxidation of this compound with magnesium monoperoxyphthalate yields 6-ethylsulphinyl-2,2'-bipyridine, a key intermediate in coupling reactions that achieve yields up to 65% in terpyridine synthesis . Its structural and electronic tunability makes it valuable for designing metal complexes with tailored photophysical or catalytic properties.

特性

CAS番号 |

130897-01-7 |

|---|---|

分子式 |

C12H12N2S |

分子量 |

216.3 g/mol |

IUPAC名 |

2-ethylsulfanyl-6-pyridin-2-ylpyridine |

InChI |

InChI=1S/C12H12N2S/c1-2-15-12-8-5-7-11(14-12)10-6-3-4-9-13-10/h3-9H,2H2,1H3 |

InChIキー |

PYTAHXAHIXLUCM-UHFFFAOYSA-N |

SMILES |

CCSC1=CC=CC(=N1)C2=CC=CC=N2 |

正規SMILES |

CCSC1=CC=CC(=N1)C2=CC=CC=N2 |

同義語 |

6-ETHYLTHIO-2,2'-BIPYRIDINE |

製品の起源 |

United States |

類似化合物との比較

Key Findings:

- Donor Strength: Proton affinity and basicity studies indicate that electron-donating groups (e.g., -OCH₃, -SCH₂CH₃) increase the donor capability of bipyridine N atoms, favoring stronger metal-ligand bonds. In contrast, electron-withdrawing groups (e.g., -CF₃) reduce basicity, stabilizing metals in lower oxidation states .

- Steric Effects: Bulkier substituents like -SCH₂CH₃ introduce moderate steric hindrance, which can influence the geometry of metal complexes but are less obstructive than arylthio groups (e.g., 6,6′-di-(2″-thiophenol)-2,2′-bipyridine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。